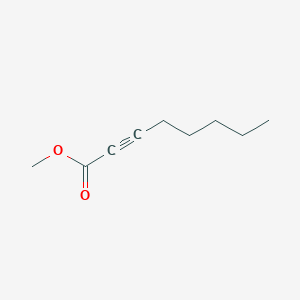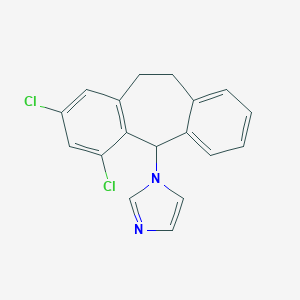
2-Sulfanylidene-1,3-diazinane-4-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Sulfanylidene-1,3-diazinane-4-carbonitrile, also known as DMTS, is a sulfur-containing heterocyclic compound that has attracted significant research attention due to its potential applications in various fields, including medicine, agriculture, and material science.
Mécanisme D'action
The mechanism of action of 2-Sulfanylidene-1,3-diazinane-4-carbonitrile is complex and involves multiple pathways. In medicine, 2-Sulfanylidene-1,3-diazinane-4-carbonitrile can modulate the activity of various signaling pathways, such as nuclear factor-κB, mitogen-activated protein kinases, and phosphoinositide 3-kinase/Akt. It can also interact with cellular components, such as DNA, proteins, and lipids, and modify their structure and function. In agriculture, 2-Sulfanylidene-1,3-diazinane-4-carbonitrile can disrupt the cellular metabolism of soil-borne pests and diseases, leading to their death. It can also stimulate the growth and development of plants by enhancing nutrient uptake and photosynthesis.
Biochemical and Physiological Effects:
2-Sulfanylidene-1,3-diazinane-4-carbonitrile can exert various biochemical and physiological effects, depending on the dose, duration, and route of administration. In medicine, 2-Sulfanylidene-1,3-diazinane-4-carbonitrile can reduce inflammation, oxidative stress, and cancer cell proliferation. It can also improve immune function and cardiovascular health. In agriculture, 2-Sulfanylidene-1,3-diazinane-4-carbonitrile can affect the soil microbial community and nutrient cycling. It can also enhance the quality and quantity of crops. However, excessive use of 2-Sulfanylidene-1,3-diazinane-4-carbonitrile can lead to environmental pollution and health hazards.
Avantages Et Limitations Des Expériences En Laboratoire
2-Sulfanylidene-1,3-diazinane-4-carbonitrile has several advantages for lab experiments, such as its high purity, stability, and solubility in various solvents. It can also be easily synthesized and modified to suit specific research needs. However, 2-Sulfanylidene-1,3-diazinane-4-carbonitrile also has some limitations, such as its potential toxicity and reactivity with other chemicals. Therefore, proper safety precautions and experimental controls should be implemented when working with 2-Sulfanylidene-1,3-diazinane-4-carbonitrile.
Orientations Futures
There are several future directions for 2-Sulfanylidene-1,3-diazinane-4-carbonitrile research, including the development of novel 2-Sulfanylidene-1,3-diazinane-4-carbonitrile derivatives with improved pharmacological and agricultural properties, the elucidation of the molecular mechanisms underlying 2-Sulfanylidene-1,3-diazinane-4-carbonitrile action, and the optimization of 2-Sulfanylidene-1,3-diazinane-4-carbonitrile synthesis and formulation. Additionally, the environmental impact of 2-Sulfanylidene-1,3-diazinane-4-carbonitrile use should be carefully evaluated, and alternative methods for pest and disease control should be explored. Overall, 2-Sulfanylidene-1,3-diazinane-4-carbonitrile has great potential for various applications, and further research is needed to fully exploit its benefits.
Méthodes De Synthèse
2-Sulfanylidene-1,3-diazinane-4-carbonitrile can be synthesized through various methods, including the reaction of 2-mercapto-1,3-diazinane-4-carbonitrile with sulfur, the reaction of 2-chloro-1,3-diazinane-4-carbonitrile with sodium hydrosulfide, and the reaction of 2-cyano-1,3-diazinane-4-thiol with sodium methoxide. The purity and yield of 2-Sulfanylidene-1,3-diazinane-4-carbonitrile can be improved by optimizing the reaction conditions, such as temperature, pH, and reaction time.
Applications De Recherche Scientifique
2-Sulfanylidene-1,3-diazinane-4-carbonitrile has been extensively studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, 2-Sulfanylidene-1,3-diazinane-4-carbonitrile has been shown to possess anti-inflammatory, antioxidant, and anticancer properties. It can inhibit the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, and increase the activity of antioxidant enzymes, such as catalase and superoxide dismutase. It can also induce apoptosis and inhibit the growth and metastasis of cancer cells. In agriculture, 2-Sulfanylidene-1,3-diazinane-4-carbonitrile has been used as a soil fumigant to control soil-borne pests and diseases. It can also enhance plant growth and increase crop yield. In material science, 2-Sulfanylidene-1,3-diazinane-4-carbonitrile has been used as a precursor for the synthesis of sulfur-containing polymers and materials with potential applications in energy storage and conversion.
Propriétés
Numéro CAS |
128465-01-0 |
|---|---|
Nom du produit |
2-Sulfanylidene-1,3-diazinane-4-carbonitrile |
Formule moléculaire |
C5H7N3S |
Poids moléculaire |
141.2 g/mol |
Nom IUPAC |
2-sulfanylidene-1,3-diazinane-4-carbonitrile |
InChI |
InChI=1S/C5H7N3S/c6-3-4-1-2-7-5(9)8-4/h4H,1-2H2,(H2,7,8,9) |
Clé InChI |
AEZMRONQBZEENT-UHFFFAOYSA-N |
SMILES |
C1CNC(=S)NC1C#N |
SMILES canonique |
C1CNC(=S)NC1C#N |
Synonymes |
4-Pyrimidinecarbonitrile,hexahydro-2-thioxo-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Propanamide, N-[3-[[2-(2-cyanoethoxy)ethyl]amino]-4-methoxyphenyl]-](/img/structure/B148816.png)
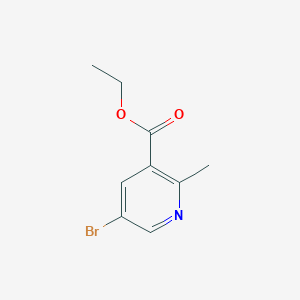

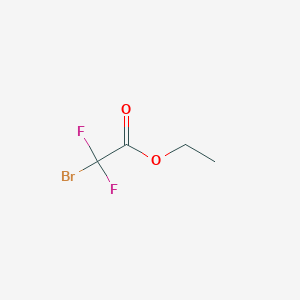
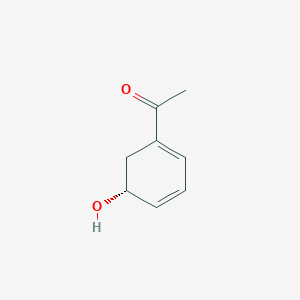
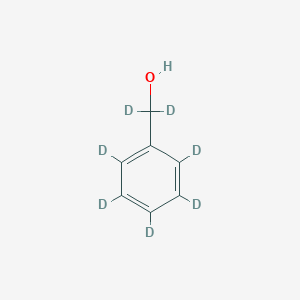
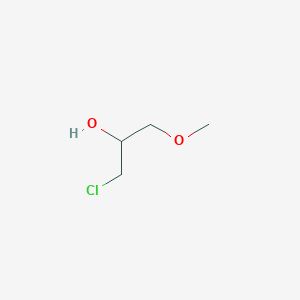
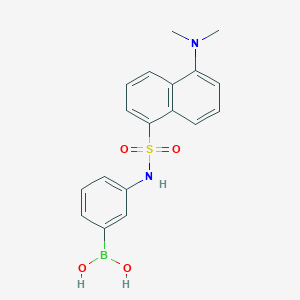
![6-(1,2-Dihydroxyethyl)-5-[6-(1,2-dihydroxyethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-4-hydroxy-2-[2-hydroxy-6-oxo-3-phosphonooxy-5-(3-tetradecanoyloxytetradecanoylamino)-4-(3-tetradecanoyloxytetradecanoyloxy)hexoxy]oxane-2-carboxylic acid](/img/structure/B148827.png)
